molecular formula C14H15NO2S2 B2405524 Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034363-84-1

Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2405524
CAS RN: 2034363-84-1
M. Wt: 293.4
InChI Key: FBBCZPXYRRDQNY-UHFFFAOYSA-N
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Description

Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, also known as TTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTPM is a piperidine derivative that belongs to the class of compounds known as opioid receptor antagonists.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds related to Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone have been studied for their potential as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues. This dual action makes them candidates for treating conditions like osteoporosis without the cancer risks associated with estrogen therapy (Palkowitz et al., 1997).

Material Science and Pharmaceuticals

Substituted thiophenes, including compounds structurally related to this compound, are recognized for their wide array of applications in material science and pharmaceuticals. These compounds are known for their antibacterial, antifungal, antioxidant, and antiproliferative properties. Additionally, polymeric thiophenes are utilized in thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting their versatility in material science applications (Nagaraju et al., 2018).

Enzyme Inhibitory Activities

Research has demonstrated that thiophene-based heterocyclic compounds exhibit significant enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These activities suggest potential therapeutic applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease and other neurodegenerative conditions (Cetin et al., 2021).

Anticancer Activity

Compounds structurally similar to this compound have been synthesized and tested for their anticancer activities. These compounds show promising results against various human cancer cell lines, including MCF7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), Raji (Burkitt's lymphoma), and HL60 (leukemia) cells. Such studies contribute to the ongoing search for more effective and less toxic cancer treatments (Inceler et al., 2013).

properties

IUPAC Name

thiophen-2-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(13-2-1-8-19-13)15-6-3-11(4-7-15)17-12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCZPXYRRDQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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